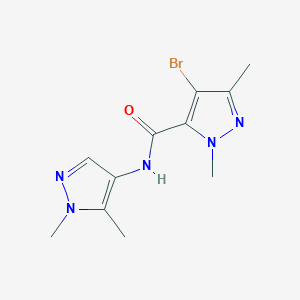
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, two pyrazole rings, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the brominated pyrazole derivative with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole rings.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole rings.
Scientific Research Applications
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 4-fluoro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 4-iodo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrN5O |
|---|---|
Molecular Weight |
312.17 g/mol |
IUPAC Name |
4-bromo-N-(1,5-dimethylpyrazol-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14BrN5O/c1-6-9(12)10(17(4)15-6)11(18)14-8-5-13-16(3)7(8)2/h5H,1-4H3,(H,14,18) |
InChI Key |
WDPLCNZNCSCSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C(C(=NN2C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960593.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B10960594.png)
![N'-(4-fluorophenyl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10960602.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(benzyloxy)benzamide](/img/structure/B10960608.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10960632.png)
![2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10960635.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960640.png)
![4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)
![4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960656.png)
![4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960661.png)
![3-(Ethylsulfanyl)-6-[2-(pentyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10960669.png)
![5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10960676.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10960684.png)
